

7-Bromooxindole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromooxindole

Cat. No.: B152715

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This technical guide provides an in-depth overview of **7-Bromooxindole**, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering key data, generalized experimental protocols, and workflow visualizations to support further research and application.

Core Compound Identification

CAS Number: 320734-35-8 Molecular Formula: C_8H_6BrNO Molecular Weight: 212.05 g/mol

Synonyms: 7-Bromo-2-indolinone

Physicochemical Properties

Property	Value	Reference
CAS Number	320734-35-8	[1]
Molecular Formula	C ₈ H ₆ BrNO	[1]
Molecular Weight	212.05	[1]
Appearance	White to light yellow or light orange powder/crystal	[1]
Melting Point	206 - 210 °C	[1]
Purity	≥ 98% (GC)	[1]
Storage	Room Temperature	[1]

Applications in Research and Development

7-Bromooxindole is a versatile intermediate primarily utilized in the following areas:

- **Pharmaceutical Development:** It serves as a crucial building block in the synthesis of various pharmaceuticals, with notable potential in the development of drugs targeting neurological disorders.[1] The oxindole scaffold is a privileged structure in drug discovery, and the bromo-substituent provides a handle for further chemical modifications.
- **Organic Synthesis:** In organic chemistry, **7-Bromooxindole** is employed to create more complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are instrumental in constructing carbon-carbon bonds.
- **Biological Research:** This compound is used in studies to investigate the mechanisms of action of proteins and enzymes, aiding in the understanding of cellular processes.[1] While specific pathways for **7-Bromooxindole** are not extensively documented, the broader class of brominated indoles has been studied for various biological activities.

Generalized Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **7-Bromooxindole** is not readily available in the public domain, a generalized procedure can be inferred from the

synthesis of related oxindole derivatives. Similarly, a general workflow for the biological evaluation of such compounds is presented below.

General Synthesis of Substituted Oxindoles

The synthesis of oxindole derivatives often involves the cyclization of an appropriate precursor. The following is a generalized protocol based on common synthetic routes for similar compounds.

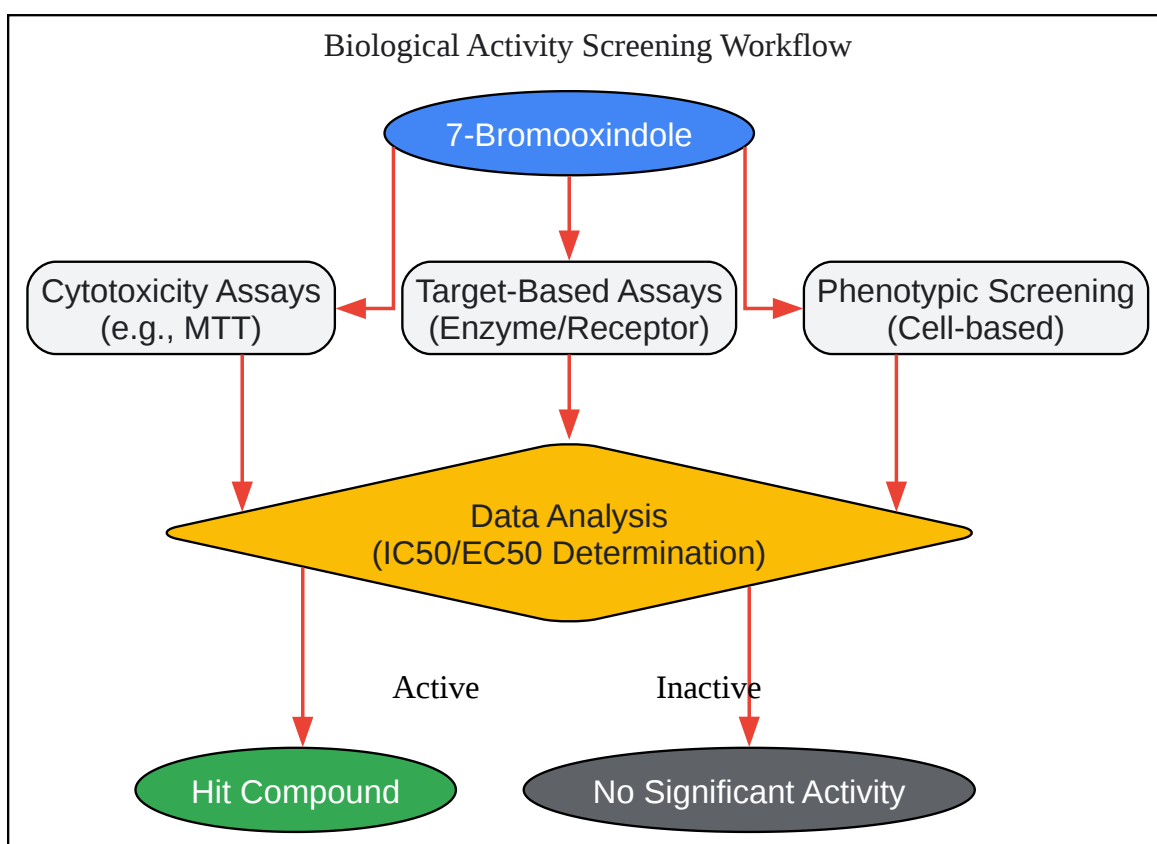
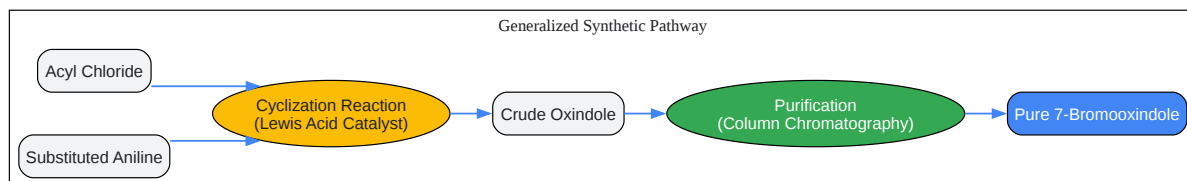
Materials:

- Appropriately substituted aniline precursor
- Acyl chloride or related cyclization agent
- Lewis acid catalyst (e.g., AlCl_3)
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- Reagents for workup and purification (e.g., HCl , NaHCO_3 , brine, anhydrous MgSO_4 , silica gel)

Procedure:

- Dissolve the substituted aniline precursor in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
- Cool the solution in an ice bath ($0\text{ }^\circ\text{C}$).
- Slowly add the acyl chloride, followed by the Lewis acid catalyst.
- Allow the reaction to warm to room temperature and stir for the required duration (monitoring by TLC or LC-MS).
- Upon completion, quench the reaction by carefully adding it to ice-cold water or a dilute acid solution.
- Extract the product with an organic solvent (e.g., Ethyl Acetate).

- Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired oxindole derivative.



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References

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Phone: (601) 213-4426
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